molecular formula C8H5Br2FO2 B1409938 2,4-Dibromo-5-fluorophenylacetic acid CAS No. 1806345-98-1

2,4-Dibromo-5-fluorophenylacetic acid

Cat. No.: B1409938
CAS No.: 1806345-98-1
M. Wt: 311.93 g/mol
InChI Key: WNCCKECTBBAJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-5-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine substituents at the 2- and 4-positions and a fluorine atom at the 5-position of the phenyl ring, attached to an acetic acid moiety. Halogenated phenylacetic acids are critical intermediates in pharmaceuticals and agrochemicals due to their electronic and steric effects, which influence reactivity and binding properties .

Properties

IUPAC Name

2-(2,4-dibromo-5-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCCKECTBBAJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 2,4-Dibromo-5-fluorophenylacetic acid with structurally related compounds, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications/Properties
This compound C₈H₅Br₂F₂O₂ ~333.8 (estimated) Br (2,4), F (5), acetic acid Potential pharmaceutical intermediate; bromine enhances lipophilicity and metabolic stability .
2,4-Dichloro-5-fluorophenylacetic acid C₈H₅Cl₂F₂O₂ ~244.9 (estimated) Cl (2,4), F (5), acetic acid Agrochemical synthesis; chlorine offers moderate electron-withdrawing effects compared to bromine .
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ ~238.9 Br (5), F (2,4), benzoic acid High-purity intermediate (93–99% yield) for agrochemicals and pharmaceuticals .
(2,4-Difluoro-5-methylphenyl)acetic acid C₉H₈F₂O₂ 186.16 F (2,4), CH₃ (5), acetic acid Enhanced solubility due to methyl group; used in syntheses requiring reduced steric hindrance .

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